3-Nitrobenzaldoxime is an organic compound with the molecular formula and a molecular weight of approximately 166.14 g/mol. It is classified as an aromatic aldoxime, characterized by a carbon-nitrogen double bond (C=N) and a hydroxyl group (OH) attached to the same carbon atom within an aromatic ring structure. The compound is derived from the reaction between 3-nitrobenzaldehyde and hydroxylamine, where the nitro group is positioned at the meta location on the benzene ring, significantly influencing its electronic properties and reactivity .
There is no documented specific mechanism of action for 3-nitrobenzaldoxime in biological systems.
This reaction can be represented as:
Additionally, 3-nitrobenzaldoxime can undergo further modifications, such as acetylation with acetic anhydride to form O-acetate esters, which may have different reactivities and applications.
The synthesis of 3-nitrobenzaldoxime primarily involves the reaction of 3-nitrobenzaldehyde with hydroxylamine. This process can be conducted under various conditions:
The general reaction setup is as follows:
Several compounds share structural similarities with 3-nitrobenzaldoxime, including other nitro-substituted aldoximes. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Nitrobenzaldoxime | C7H6N2O3 | Nitro group at para position |
| Benzaldoxime | C7H7NO | No nitro substitution |
| 2-Nitrobenzaldoxime | C7H6N2O3 | Nitro group at ortho position |
| Syn-3-Nitrobenzaldoxime | C7H6N2O3 | Stereoisomeric variant of 3-nitrobenzaldoxime |
Uniqueness: The unique positioning of the nitro group at the meta position distinguishes 3-nitrobenzaldoxime from its ortho and para counterparts, affecting its reactivity and potential applications in organic synthesis.